molecular formula C15H30O2 B14567739 3-Ethylpentan-3-yl 2,2-diethylbutanoate CAS No. 61666-32-8

3-Ethylpentan-3-yl 2,2-diethylbutanoate

Cat. No.: B14567739
CAS No.: 61666-32-8
M. Wt: 242.40 g/mol
InChI Key: OOSRBSJCCGOXBX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Ethylpentan-3-yl 2,2-diethylbutanoate is a branched ester with the formula $ \text{C}{15}\text{H}{28}\text{O}_2 $. Its structure comprises a tertiary alcohol moiety (3-ethylpentan-3-yl) esterified with a diethyl-substituted butanoic acid (2,2-diethylbutanoate). The compound’s branching at both the alcohol and acid segments reduces intermolecular forces, leading to lower melting points and higher volatility compared to linear analogs .

Synthesis and Applications This ester is typically synthesized via acid-catalyzed esterification between 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. Its branched structure makes it a candidate for specialty solvents, plasticizers, or fragrance precursors, where controlled evaporation and solubility are critical .

Properties

CAS No.

61666-32-8

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

3-ethylpentan-3-yl 2,2-diethylbutanoate

InChI

InChI=1S/C15H30O2/c1-7-14(8-2,9-3)13(16)17-15(10-4,11-5)12-6/h7-12H2,1-6H3

InChI Key

OOSRBSJCCGOXBX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(=O)OC(CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylpentan-3-yl 2,2-diethylbutanoate typically involves the esterification reaction between 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-3-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-Ethylpentan-3-ol and 2,2-diethylbutanoic acid.

    Reduction: 3-Ethylpentan-3-ol and 2,2-diethylbutanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

3-Ethylpentan-3-yl 2,2-diethylbutanoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-ethylpentan-3-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Branching Effects

Key analogs include esters with similar branching patterns in either the alcohol or acid component:

Compound Name Alcohol Component Acid Component CAS Number Key Reference
3-Ethylpentan-3-yl 2,2-diethylbutanoate 3-Ethylpentan-3-ol 2,2-Diethylbutanoic acid Not explicitly listed Extrapolated from
3-Methylbutyl acetate 3-Methyl-1-butanol Acetic acid 123-92-2
2-Methyl-3-pentanone N/A (ketone) N/A (ketone) 565-69-5
2,2,4-Trimethylpentane N/A (alkane) N/A (alkane) 540-84-1

Branching Impact :

  • Volatility : Increased branching in the alcohol (e.g., 3-ethylpentan-3-yl vs. 3-methylbutyl) reduces boiling points. For instance, 2,2,4-trimethylpentane (boiling point ~99°C) is more volatile than linear alkanes like n-octane (boiling point ~126°C) .
  • Solubility: Branched esters exhibit higher solubility in non-polar solvents due to steric hindrance limiting hydrogen bonding .

Physical and Chemical Properties

Data for analogs suggest trends applicable to the target compound:

Property This compound (Predicted) 3-Methylbutyl acetate (Measured) 2-Methyl-3-pentanone (Measured)
Boiling Point (°C) ~180–200 142 124
Density (g/cm³) ~0.85–0.88 0.876 0.812
LogP (Partition Coefficient) ~4.5–5.0 2.0 1.2

Key Observations :

  • The target ester’s higher molecular weight and branching likely result in a boiling point between 180–200°C, intermediate between smaller branched ketones (e.g., 2-methyl-3-pentanone at 124°C) and bulkier alkanes .
  • LogP values indicate significant hydrophobicity, making it suitable for lipid-based formulations .

Regulatory and Environmental Considerations

  • Degradation : Branched esters are typically more resistant to hydrolysis than linear analogs due to steric shielding of the ester bond, leading to longer environmental half-lives .

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